![molecular formula C9H8N2O6 B2620712 2-(Carboxymethylamino)-4-nitrobenzoic acid CAS No. 108302-73-4](/img/structure/B2620712.png)
2-(Carboxymethylamino)-4-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Carboxymethylamino)-4-nitrobenzoic acid” is a derivative of glycine . It has a molecular weight of 209.203 .
Synthesis Analysis
The synthesis of similar compounds involves reactions starting from nitro compounds . An improved synthesis method has been reported, which starts from 2-chlorobenzoic acids .Scientific Research Applications
Synthesis of Carboxylic Esters
2-(Carboxymethylamino)-4-nitrobenzoic acid, through its derivatives, has been explored for the synthesis of carboxylic esters. A new condensation reaction for creating carboxylic esters from nearly equimolar amounts of carboxylic acids and alcohols using 2-methyl-6-nitrobenzoic anhydride has shown excellent yields and high chemoselectivities. This process, facilitated by triethylamine and a catalytic amount of 4-(dimethylamino)pyridine, highlights the utility of nitrobenzoic acid derivatives in ester synthesis (Shiina et al., 2002).
Synthesis of Carboxylic Esters and Lactones
Additionally, the effective use of benzoic anhydride and its derivatives for synthesizing carboxylic esters and lactones has been demonstrated. Using 2-methyl-6-nitrobenzoic anhydride with triethylamine and a basic catalyst, such as 4-(dimethylamino)pyridine, various carboxylic esters can be obtained at room temperature with excellent yields. This methodology also applies to the synthesis of lactones from omega-hydroxycarboxylic acids, showing the versatility of nitrobenzoic acid derivatives in chemical synthesis (Shiina et al., 2004).
Solid-State Versatility in Molecular Salts/Cocrystals
The solid-state versatility of molecular salts/cocrystals of 2-chloro-4-nitrobenzoic acid, a derivative of this compound, emphasizes the role of halogen bonds alongside hydrogen bonds in crystal engineering. This study showcases the structural and functional diversity attainable through careful manipulation of nitrobenzoic acid derivatives, contributing to the development of antiviral agents and enhancing the immune response in immune deficiency diseases (Oruganti et al., 2017).
Anticonvulsant Activities of Metal Complexes
Research into Zn(II) and Co(II) complexes of 3-nitro-4-hydroxybenzoic acid, a compound related to this compound, has yielded insights into their anticonvulsant activities. The unique bonding features and physical properties of these complexes suggest potential for chemical and physical insights into their mechanisms of action (D'angelo et al., 2008).
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and proteins, which could potentially be the targets of this compound .
Mode of Action
It is known that carboxylic acid groups can participate in a variety of reactions, including nucleophilic substitutions . The nitro group may also play a role in the compound’s interactions with its targets .
Biochemical Pathways
Similar compounds have been shown to participate in various biochemical processes, such as the suzuki–miyaura cross-coupling reaction .
Pharmacokinetics
The compound’s carboxylic acid and nitro groups may influence its solubility and stability, which could impact its bioavailability .
Result of Action
Similar compounds have been shown to have various effects, such as participating in carbon–carbon bond forming reactions .
Action Environment
The action, efficacy, and stability of 2-(Carboxymethylamino)-4-nitrobenzoic acid can be influenced by various environmental factors. For example, the pH of the environment could impact the compound’s ionization state, which could in turn affect its interactions with its targets . Additionally, the presence of other compounds could potentially influence the compound’s stability and reactivity .
properties
IUPAC Name |
2-(carboxymethylamino)-4-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O6/c12-8(13)4-10-7-3-5(11(16)17)1-2-6(7)9(14)15/h1-3,10H,4H2,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPDQLNSPHZPLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NCC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.